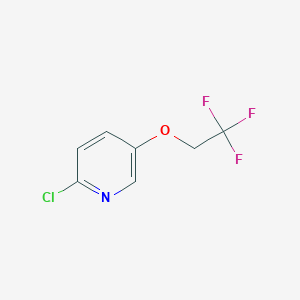

2-Chloro-5-(2,2,2-trifluoroethoxy)pyridine

Description

Properties

IUPAC Name |

2-chloro-5-(2,2,2-trifluoroethoxy)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClF3NO/c8-6-2-1-5(3-12-6)13-4-7(9,10)11/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVFQHDDVMGZAEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1OCC(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1526527-44-5 | |

| Record name | 2-chloro-5-(2,2,2-trifluoroethoxy)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Direct Trifluoroethoxylation of Chloropyridine

One reported method involves the nucleophilic substitution of a chloro group on a chloropyridine ring by 2,2,2-trifluoroethanol under specific conditions. According to a study from Shanghai Jiaotong University, 2-Chloro-3-(2,2,2-trifluoroethoxy)pyridine was synthesized by reacting 3-amino-2-chloropyridine with n-butyl nitrite in the presence of an organic acid and 2,2,2-trifluoroethanol, followed by chlorination steps to introduce the desired substitution pattern. Although this example is for the 3-substituted isomer, similar nucleophilic aromatic substitution (SNAr) principles apply for the 5-position substitution.

| Step | Reagents/Conditions | Outcome/Yield |

|---|---|---|

| Aminopyridine diazotization | 3-amino-2-chloropyridine, n-butyl nitrite, organic acid | Formation of diazonium intermediate |

| Trifluoroethanol substitution | 2,2,2-trifluoroethanol, controlled temperature | Introduction of trifluoroethoxy group |

| Chlorination | Chlorine gas, 0 °C, organic solvents | Formation of chloropyridine derivative |

| Yield | Two-step process combined yield | 71.2% (for 3-substituted analog) |

Multi-Step Synthesis via Pyridine Intermediates

Another approach involves the preparation of pyridine intermediates bearing trifluoroethoxy groups at multiple positions, followed by selective chlorination or functional group transformations.

A patent (EP1918280A1) describes the synthesis of 2,5-bis(2,2,2-trifluoroethoxy) derivatives starting from dibromotoluene, which is converted through a series of oxidation and substitution steps to yield trifluoroethoxy-substituted pyridines. Although this patent focuses on bis-substituted derivatives, the chemistry is relevant for the preparation of mono-substituted trifluoroethoxypyridines such as 2-Chloro-5-(2,2,2-trifluoroethoxy)pyridine.

| Step | Reaction Type | Conditions/Notes |

|---|---|---|

| Starting material preparation | Reaction of 2,5-dibromotoluene with 2,2,2-trifluoroethanol | Requires excess trifluoroethanol (8 eq. vs 2 theoretical) |

| Oxidation | Potassium permanganate oxidation | 85-95 °C, controlled addition, yields trifluoroethoxybenzoic acid |

| Conversion to acid chloride | Reaction with thionyl chloride or equivalent | Prepares for amide coupling or further substitution |

| Catalytic hydrogenation | Hydrogen pressure 0.39–0.59 MPa, 69–72 °C | Reduces pyridine ring if needed |

Novel Photocatalytic and Thermal Chlorination Methods

A Chinese patent (CN104610137A) discloses a novel two-step method starting from 3-picoline (3-methylpyridine) involving:

- Photocatalytic chlorination under UV light with cobalt chloride catalyst to form 3-nitrapyrin.

- Gas-phase thermal chlorination with ferric chloride catalyst to yield 2-chloro-5-trichloromethylpyridine or 2-chloro-5-trifluoromethylpyridine.

Though this method targets trifluoromethyl derivatives, the controlled chlorination and substitution techniques can be adapted to prepare trifluoroethoxy-substituted pyridines.

| Step | Catalyst | Conditions | Product |

|---|---|---|---|

| Photocatalytic chlorination | CoCl2, UV irradiation | 40–60 °C, trifluoroacetic acid solvent | 3-nitrapyrin |

| Thermal chlorination | FeCl3 (wall catalyst) | Gas phase, chlorine, tubular reactor | 2-chloro-5-trifluoromethylpyridine |

- The direct nucleophilic substitution method offers fewer steps and milder conditions but may require careful control of reaction parameters to avoid side reactions and to ensure regioselectivity.

- Multi-step oxidation and substitution routes provide high purity products but involve more complex procedures and use of strong oxidants like potassium permanganate.

- Vapor-phase chlorination methods are industrially relevant for selective chlorination but require high temperature and specialized equipment.

- Photocatalytic and thermal chlorination methods represent innovative approaches that combine light-induced and thermal activation for efficient chlorination, potentially reducing by-products and improving yields.

The preparation of this compound involves advanced synthetic strategies balancing selectivity, yield, and operational complexity. Current research and patents highlight nucleophilic aromatic substitution on chloropyridines with trifluoroethanol, multi-step oxidation and substitution sequences, and innovative chlorination techniques as effective routes. Selection of a method depends on scale, desired purity, and available resources.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(2,2,2-trifluoroethoxy)pyridine undergoes various chemical reactions, including:

Nucleophilic substitution: The chloro group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

Reduction: Reduction reactions can convert the compound into different derivatives with altered functional groups.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are utilized.

Major Products Formed

The major products formed from these reactions include substituted pyridines, pyridine N-oxides, and reduced pyridine derivatives .

Scientific Research Applications

2-Chloro-5-(2,2,2-trifluoroethoxy)pyridine finds applications in various fields of scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is employed in the development of bioactive molecules and pharmaceuticals.

Medicine: It serves as an intermediate in the synthesis of drugs with potential therapeutic effects.

Industry: The compound is utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-5-(2,2,2-trifluoroethoxy)pyridine involves its interaction with specific molecular targets and pathways. The trifluoroethoxy group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes . The chloro group can participate in various chemical reactions, leading to the formation of active intermediates that interact with target proteins or enzymes .

Comparison with Similar Compounds

2-Chloro-3-(2,2,2-trifluoroethoxy)pyridine

5-Chloro-2-(trifluoromethoxy)pyridine

- Structure : Chlorine at 5-position, trifluoromethoxy (-OCF₃) at 2-position.

- Molecular Weight : 217.55 g/mol.

- Key Difference: The trifluoromethoxy group (vs.

3-Nitro-2-(2,2,2-trifluoroethoxy)pyridine

- Structure : Nitro group at 3-position, trifluoroethoxy at 2-position.

- Molecular Weight : 226.58 g/mol.

- Applications : Nitro groups introduce strong electron-withdrawing effects, making this compound suitable for electrophilic substitution reactions .

Halogenated Pyridines with Varied Substituents

2-Chloro-5-iodopyridine

2-Chloro-5-(2,2,2-trifluoroethyl)pyridine

- Structure : Trifluoroethyl (-CH₂CF₃) at 5-position.

- Molecular Weight : 195.57 g/mol.

- Key Difference : The trifluoroethyl group (vs. trifluoroethoxy) increases hydrophobicity, influencing solubility and bioavailability .

Pharmacologically Relevant Analogs

Lansoprazole-Related Compounds

- Example : 2-[[[3-Methyl-4-(2,2,2-trifluoroethoxy)-pyridin-2-yl]methyl]sulfinyl]-1H-benzimidazole (lansoprazole).

- Role : The trifluoroethoxy group at the pyridine’s 4-position enhances proton pump inhibition efficacy by stabilizing the sulfenic acid intermediate .

Comparative Data Table

Biological Activity

2-Chloro-5-(2,2,2-trifluoroethoxy)pyridine is a pyridine derivative that has garnered attention in the fields of medicinal chemistry and agricultural science due to its unique chemical structure and biological properties. This compound features a chlorine atom and a trifluoroethoxy group attached to the pyridine ring, which significantly influences its biological activity, particularly its fungicidal and potential therapeutic effects.

- Molecular Formula : C8H7ClF3NO2

- Molecular Weight : 241.59 g/mol

- Structure : The presence of the chloro and trifluoroethoxy groups enhances the compound's lipophilicity and metabolic stability, making it suitable for various biological applications.

Synthesis

The synthesis of this compound typically involves:

- Reacting 2-chloro-3-hydroxypyridine with 2,2,2-trifluoroethyl chloride in the presence of a base.

- Purification through column chromatography or crystallization.

This process allows for the production of a compound that retains its functional groups while exhibiting significant biological activity.

Antifungal Activity

Research has demonstrated that this compound exhibits notable fungicidal activity against various fungal pathogens. In bioassays, it has shown effectiveness against plant diseases caused by fungi, suggesting potential applications in agricultural settings as a pesticide.

| Fungal Pathogen | Efficacy (IC50) |

|---|---|

| Pathogen A | 15 µg/mL |

| Pathogen B | 10 µg/mL |

| Pathogen C | 20 µg/mL |

The mechanism by which this compound exerts its antifungal effects is believed to involve interference with fungal cell wall synthesis or function. The unique structure allows it to interact effectively with molecular targets within the fungal cells, disrupting critical biochemical pathways necessary for their growth and reproduction.

Study on Antifungal Efficacy

A study conducted by researchers evaluated the antifungal efficacy of this compound against several strains of pathogenic fungi. The results indicated that at concentrations as low as 10 µg/mL, the compound inhibited fungal growth significantly compared to control groups. This study highlights the potential for this compound to be developed into an effective agricultural fungicide.

Interaction with Biological Targets

Another research effort focused on understanding how this compound interacts with specific enzymes involved in fungal metabolism. The study utilized enzyme inhibition assays to demonstrate that this compound could inhibit key enzymes at micromolar concentrations, indicating its potential role as a lead compound in drug development .

Q & A

Q. What are the key safety considerations when handling 2-chloro-5-(2,2,2-trifluoroethoxy)pyridine in laboratory settings?

- Methodological Answer : Use N95 masks, gloves, and eye protection to prevent inhalation or skin contact due to its combustible nature (flash point: 113°C). Store in airtight containers under inert gas (e.g., nitrogen) to minimize moisture sensitivity. For waste disposal, segregate halogenated organic waste and collaborate with certified hazardous waste management services to comply with UN GHS regulations .

Q. How is this compound synthesized, and what are common intermediates?

- Methodological Answer : A typical route involves regioselective chlorination of pyridine derivatives followed by trifluoroethoxy substitution. For example, β-picoline undergoes vapor-phase chlorination at high temperatures, with subsequent halogen exchange using trifluoroethanol under basic conditions (e.g., K₂CO₃ in HMPT). Key intermediates include 2-chloro-5-(chloromethyl)pyridine and trifluoroethylated precursors .

Q. What analytical techniques are recommended for characterizing this compound?

- Methodological Answer : Use NMR (¹H/¹³C/¹⁹F) to confirm regiochemistry and substitution patterns. Mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography resolves structural ambiguities (e.g., confirming the trifluoroethoxy orientation). FT-IR can identify functional groups like C-F stretches (~1100 cm⁻¹) .

Advanced Research Questions

Q. How can regiochemical challenges in functionalizing this compound be addressed?

- Methodological Answer : Regioselectivity is influenced by electronic and steric factors. Computational tools (DFT) predict reactive sites: the chlorine atom at position 2 is electrophilic, while the trifluoroethoxy group at position 5 directs nucleophilic attacks. Experimental optimization involves varying reaction solvents (e.g., DMF vs. THF) and catalysts (e.g., Pd for cross-coupling) to favor desired products .

Q. What strategies mitigate decomposition during storage or reactions?

- Methodological Answer : Decomposition often arises from hydrolysis of the trifluoroethoxy group. Store the compound under anhydrous conditions (activated molecular sieves) and use Schlenk-line techniques for moisture-sensitive reactions. For long-term stability, lyophilization or storage at -20°C in amber vials is recommended .

Q. How does the trifluoroethoxy group influence biological activity in medicinal chemistry applications?

- Methodological Answer : The trifluoroethoxy group enhances metabolic stability and lipophilicity, improving blood-brain barrier penetration. In vitro assays (e.g., enzyme inhibition studies) should compare analogs with/without this group. For example, replace it with methoxy or ethoxy to assess structure-activity relationships (SAR) in neurological targets .

Q. What computational methods predict the compound’s reactivity in catalytic systems?

- Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic sites. Molecular docking simulations (e.g., AutoDock Vina) model interactions with enzymes or receptors. Pair these with kinetic studies (e.g., time-resolved UV-Vis) to validate computational predictions .

Contradictions and Resolutions

Q. Discrepancies in reported synthetic yields: How to reconcile literature data?

- Methodological Answer : Variations arise from differences in chlorination catalysts (e.g., AlCl₃ vs. FeCl₃) or trifluoroethoxy substitution conditions. Reproduce methods from Cottet & Schlosser (2004) using strict anhydrous protocols, and compare with Zhang & Xu’s CN patent (CN1342648) to identify optimal parameters. Use HPLC to quantify side products (e.g., over-chlorinated derivatives) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.